3-(4-Methylbenzyl)piperidine hydrochloride
Overview
Description
3-(4-Methylbenzyl)piperidine hydrochloride is a chemical compound with the empirical formula C13H19N · HCl and a molecular weight of 225.76 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 3-(4-Methylbenzyl)piperidine hydrochloride can be represented by the SMILES stringCC1=CC=C(C=C1)CC2CCCNC2.Cl
. The InChI key for this compound is KZFZRJGJCRIXLM-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
3-(4-Methylbenzyl)piperidine hydrochloride is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the available resources.Scientific Research Applications
Synthesis and Structural Analysis
- A novel compound closely related to 3-(4-Methylbenzyl)piperidine hydrochloride, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, was synthesized and characterized. This study highlights the molecular structure and bioactivity potential of such compounds Xue Si-jia, 2011.
Pharmacological Properties
- Research on compounds similar to 3-(4-Methylbenzyl)piperidine hydrochloride, such as 1‘-organylspiro[indane-1,4‘-piperidine] derivatives, has revealed their potential as high-affinity, selective σ ligands. This suggests possible applications in neuropharmacology R. Tacke et al., 2003.
- Another study on a related compound, 4-methylbenzyl (3S, 4R)-3-fluoro-4-[(Pyrimidin-2-ylamino) methyl] piperidine-1-carboxylate, indicates its potential as a selective N-methyl-D-aspartate (NMDA) receptor antagonist. This suggests a possible role in treating conditions like major depressive disorder R. Garner et al., 2015.
Synthesis and Bioactivity
- The synthesis of N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone has been investigated, showcasing the versatility of 3-(4-Methylbenzyl)piperidine hydrochloride in synthesizing new compounds with potential antiproliferative activity Xue Si-jia, 2012.
Potential Antimicrobial Activity
- A study on 3-hydroxy-7-isocyano-6-oxo-8-phenyl-2-(substitutedphenyl(piperidin-1-yl)methyl)-6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]-pyridine-9-carbonitrile derivatives, which are structurally related to 3-(4-Methylbenzyl)piperidine hydrochloride, reveals significant antimicrobial activity against a range of microorganisms M. Suresh et al., 2016.
Safety And Hazards
The safety data sheet from Sigma-Aldrich indicates that 3-(4-Methylbenzyl)piperidine hydrochloride is a combustible solid. It does not have a defined flash point. The compound is classified under WGK 3, indicating a high hazard to water . More detailed safety and hazard information should be available in the compound’s Material Safety Data Sheet (MSDS).
Future Directions
properties
IUPAC Name |
3-[(4-methylphenyl)methyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-11-4-6-12(7-5-11)9-13-3-2-8-14-10-13;/h4-7,13-14H,2-3,8-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFZRJGJCRIXLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylbenzyl)piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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